6-Methyl-1H-indole
Description
6-Methylindole (C₉H₉N) is an indole derivative featuring a methyl substituent at the 6th position of the indole scaffold. Indoles are heterocyclic aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The methyl group at the 6th position confers distinct electronic and steric properties, influencing its reactivity and biological activity.
6-Methylindole has been synthesized via various methods, including B(C₆F₅)₃-catalyzed alkylation , thermal electrocyclization , and biomimetic reactions with polyphenolic compounds . Its derivatives, such as N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindoles, have shown potent anti-HIV-1 activity. For instance, compounds 4f and 6 exhibited EC₅₀ values of 9.42 μM and 4.62 μM, respectively, with therapeutic indices (TI) exceeding 49.77 and 66.95 . Additionally, 6-methylindole serves as a precursor for synthesizing indigoid dyes like 6,6'-dimethylindirubin and 6,6'-dimethylindigo .
Properties
IUPAC Name |
6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYNOPPOVKYGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187789 | |
| Record name | 1H-Indole, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3420-02-8 | |
| Record name | 6-Methyl-H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003420028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-METHYL-H-INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTM6OJZ56S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Preparation Methods of 6-Methylindole
Synthesis from Indole Derivatives
One common method for synthesizing 6-methylindole involves the methylation of indole derivatives. This process typically utilizes reagents such as dimethyl carbonate or methyl iodide in the presence of a base.
Method Overview
- Starting Material : Indole or substituted indoles
- Reagents : Dimethyl carbonate or methyl iodide
- Base : Potassium carbonate or sodium hydride
- Solvent : N,N-Dimethylformamide (DMF) or similar polar aprotic solvents
- Reaction Conditions : Reflux for several hours
Example Reaction
Using dimethyl carbonate:
- Mix indole with dimethyl carbonate and potassium carbonate in DMF.
- Heat the mixture to reflux for 2–3 hours.
- Quench the reaction with water and extract the product using an organic solvent.
This method can yield high purity products, as demonstrated by a study where yields of up to 96% were reported for methylated indoles.
Cyclization of Nitro Compounds
Another approach involves the cyclization of nitrobenzyl compounds under acidic conditions to yield methylated indoles.
Method Overview
- Starting Material : 2-Nitrobenzyl compounds
- Catalyst : Acidic catalyst (e.g., hydrochloric acid)
- Solvent : Toluene or other suitable organic solvents
- Reaction Conditions : Heat under reflux
Example Reaction
- Dissolve the nitro compound in toluene.
- Add hydrochloric acid and heat to reflux.
- Isolate the product through extraction and purification techniques.
This method has shown varying yields, with some reactions producing up to 70% yield of desired products.
Direct Methylation Using Thionyl Chloride
A more specialized method involves the use of thionyl chloride to convert indole derivatives into methylated products.
Method Overview
- Starting Material : Indole-6-carboxylic acid
- Reagents : Thionyl chloride, ethanol
- Reaction Conditions : Reflux for several hours
Example Reaction
- React indole-6-carboxylic acid with thionyl chloride in ethanol at low temperature.
- Reflux for about 3 hours.
- Workup involves neutralizing the reaction mixture and purifying the product.
This method yields ethyl esters which can be further processed into 6-methylindole.
Synthesis via Intramolecular Cyclization
Intramolecular cyclization of certain precursors has been reported as an effective synthetic route.
Method Overview
- Starting Material : Benzoylhydrazine derivatives
- Reagents : Carbon disulfide, potassium hydroxide
- Solvent : Ethanol
- Reaction Conditions : Reflux
Example Reaction
- Combine benzoylhydrazine with carbon disulfide and potassium hydroxide in ethanol.
- Heat under reflux until completion.
- Purify the resulting product through crystallization or chromatography.
This method has been shown to produce derivatives with specific biological activities, highlighting its utility in medicinal chemistry.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of the different methods for synthesizing 6-methylindole:
| Method | Starting Material | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Methylation with Dimethyl Carbonate | Indole | Up to 96% | High purity, mild conditions | Requires careful handling of reagents |
| Cyclization of Nitro Compounds | Nitrobenzyl Compounds | Up to 70% | Straightforward procedure | Variable yields |
| Thionyl Chloride Method | Indole-6-carboxylic acid | Moderate | Effective for specific derivatives | More complex workup |
| Intramolecular Cyclization | Benzoylhydrazine derivatives | Variable | Potential for novel derivatives | Requires specific starting materials |
Chemical Reactions Analysis
Types of Reactions: 6-Methylindole undergoes various chemical reactions, including:
Electrophilic Substitution: Commonly occurs at the C-3 position of the indole ring due to the electron-rich nature of the indole system.
Oxidation: Can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Typically involves reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products Formed:
Electrophilic Substitution: Produces halogenated, nitrated, or sulfonated indole derivatives.
Oxidation: Forms indole-3-carboxylic acids.
Reduction: Results in aminoindole derivatives.
Scientific Research Applications
6-Methylindole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylindole varies depending on its application. In biological systems, it often interacts with specific enzymes or receptors. For example, as a tryptophan dioxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of tryptophan to kynurenine, which is a pathway involved in cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
6-Methylindole is compared below with indole derivatives featuring substitutions at different positions or with varied functional groups:
Physicochemical Properties
- Ionization Energy : The ionization energy of 6-methylindole is 60,967 ± 5 cm⁻¹, lower than indole (61,800 cm⁻¹), due to electron-donating methyl effects .
- Cytotoxicity : 6-Methylindole derivatives exhibited CC₅₀ > 200 μM in C8166 cells, indicating favorable safety profiles for antiviral applications .
Biological Activity
6-Methylindole, a derivative of indole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, focusing on its potential as an anti-HIV agent, its effects on bacterial activity, and its role in various biochemical pathways.
Chemical Structure and Properties
6-Methylindole is characterized by a methyl group attached to the 6-position of the indole ring. Its molecular formula is , and it exhibits a variety of chemical behaviors that make it a versatile scaffold for drug design.
Anti-HIV Activity
Recent studies have highlighted the potential of 6-methylindole derivatives as inhibitors of HIV-1 replication. A notable research effort involved the synthesis of several N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which were tested for their biological activity against HIV-1. The most promising compounds demonstrated significant antiviral effects with low cytotoxicity.
Key Findings
- Compounds Tested : Among the synthesized derivatives, compounds 4f and 6 exhibited the highest anti-HIV-1 activity.
- Effective Concentration (EC50) :
- Compound 4f : 9.42 μM
- Compound 6 : 4.62 μM
- Therapeutic Index (TI) :
- Compound 4f : >49.77
- Compound 6 : 66.95
- Cytotoxicity (CC50) :
The results suggest that structural modifications at specific positions on the indole ring can enhance biological activity, making these derivatives valuable candidates for further development in HIV treatment.
Antibacterial Activity
6-Methylindole and its derivatives have also been studied for their antibacterial properties. Research indicates that certain indole compounds can inhibit biofilm formation and promote bacterial cell detachment, which is crucial for combating infections caused by biofilm-forming bacteria.
Case Study
In a study assessing the effects of various indoles on Prodigiosin production (a red pigment produced by Serratia marcescens), it was found that:
- Indoles significantly inhibited biofilm formation.
- The presence of 6-methylindole led to notable reductions in bacterial viability and biofilm biomass .
Additional Biological Activities
Beyond antiviral and antibacterial effects, 6-methylindole has been implicated in several other biological activities:
- Antioxidant Properties : Some studies suggest that indoles possess antioxidant capabilities, potentially offering protective effects against oxidative stress.
- Antitubercular Activity : Indole derivatives have shown promise in inhibiting Mycobacterium tuberculosis, although specific data on 6-methylindole is limited .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in various diseases.
Q & A
Basic Research Questions
Q. How can researchers chemically characterize 6-methylindole using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopic Analysis : Utilize nuclear magnetic resonance (NMR) to identify the aromatic proton environment and methyl group position. For example, the methyl group at the 6-position of the indole ring produces distinct splitting patterns in -NMR spectra .
- Chromatographic Identification : Employ gas chromatography-mass spectrometry (GC-MS) with a non-polar column (e.g., DB-5) to separate 6-methylindole from isomers like 4-methylindole. The retention index (RI) and fragmentation pattern (e.g., m/z 131 for the molecular ion) are critical for confirmation .
- Reference Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHN | |
| Molecular Weight | 131.1745 g/mol | |
| CAS Registry Number | 3420-02-8 |
Q. What are the primary environmental sources of 6-methylindole, and how can they be analyzed?
- Methodological Answer :
- Sample Collection : Use dynamic flux chambers to capture volatile organic compounds (VOCs) emitted from manure, particularly sheep manure, where 6-methylindole is a tracer .
- Analytical Workflow :
Thermal Desorption (TD) : Pre-concentrate VOCs onto sorbent tubes.
GC-MS Analysis : Compare retention times and mass spectra with authentic standards.
Quantification : Calculate emission fluxes (e.g., 0.11 ± 0.03 μg m min in sheep manure) using internal standards .
- Key Challenge : Distinguishing 6-methylindole from co-eluting isomers (e.g., 4-methylindole) via high-resolution MS or selective ion monitoring (SIM) .
Advanced Research Questions
Q. How can researchers ensure reproducibility in synthesizing and characterizing 6-methylindole derivatives?
- Methodological Answer :
- Provenance Documentation : Record all components (e.g., catalyst type, solvent purity) with manufacturer details and lot numbers. For example, ruthenium catalysts in HI-mediated reactions require precise stoichiometric ratios .
- Metadata Standards :
- Experimental Variables : Temperature, reaction time, and substrate purity.
- Data Archiving : Share raw NMR/GC-MS files in repositories like Zenodo with standardized metadata templates .
- Validation : Replicate synthesis under identical conditions and compare spectral data (e.g., -NMR chemical shifts ±0.03 ppm) .
Q. What methodological challenges arise when quantifying 6-methylindole emission fluxes in heterogeneous environmental samples?
- Methodological Answer :
- Matrix Effects : Manure composition (e.g., moisture, microbial activity) affects VOC release. Use controlled incubation experiments to isolate variables .
- Calibration : Prepare standard curves in matrix-matched solutions to account for adsorption losses.
- Statistical Analysis : Apply ANOVA to compare emission fluxes across manure types (e.g., sheep vs. cow) and report uncertainties (e.g., ±0.4 μg m min) .
- Case Study Data :
| Manure Source | 6-Methylindole Flux (μg m min) |
|---|---|
| Sheep | 0.11 ± 0.03 |
| Cow | Not detected |
| Horse | Not detected |
Q. How can contradictory data on 6-methylindole’s isomeric identification be resolved in environmental studies?
- Methodological Answer :
- Multi-Technique Validation :
GC×GC-MS : Enhance separation power for isomers.
High-Resolution MS : Confirm molecular formula via exact mass (e.g., m/z 131.0735 for CHN).
- Reference Libraries : Cross-check spectra against NIST or Wiley databases, prioritizing peer-reviewed entries .
- Collaborative Studies : Share raw data with independent labs for blind re-analysis to mitigate bias .
Guidance for Experimental Design
- Hypothesis Testing : Frame questions to compare 6-methylindole’s reactivity with other indole derivatives (e.g., electrophilic substitution at the 3-position vs. methyl-substituted sites) .
- Controls : Include solvent blanks and deuterated analogs (e.g., D-6-methylindole) for MS quantification .
- Ethical Reporting : Disclose limitations (e.g., isomer misidentification risks) and adhere to FAIR data principles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
